molecular formula C22H25FN4O2 B12353968 (S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide CAS No. 2365471-47-0

(S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide

Cat. No.: B12353968
CAS No.: 2365471-47-0
M. Wt: 396.5 g/mol
InChI Key: OJTAHWMZBJRSIR-SFHVURJKSA-N
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Description

(S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide is a synthetic cannabinoid receptor agonist (SCRA) of significant interest in advanced chemical and pharmacological research. This compound is part of the indazole-3-carboxamide class of SCRAs, which are among the most prevalent and potent ligands studied for their interactions with cannabinoid receptors . Its primary research value lies in its enantiospecific activity; the (S)-enantiomer demonstrates significantly enhanced potency in activating G-protein coupled CB1 and CB2 receptors compared to its (R)-counterpart, making it a critical tool for studying the structure-activity relationships and stereoselectivity of cannabinoid receptor binding . Researchers utilize this compound in vitro to investigate the complex signaling mechanisms of GPCRs, including agonist-initiated conformational changes and functional selectivity (biased signaling) between pathways such as G-protein coupling and β-arrestin recruitment . Its high potency is particularly leveraged in forensic chemistry and toxicology for the identification and pharmacological profiling of novel psychoactive substances (NPS) found in seized materials, aiding in the assessment of public health risks associated with these compounds . Furthermore, its application extends to the development and validation of analytical methods, such as chiral separation techniques, which are essential for determining the enantiomeric composition in synthesis batches and understanding its impact on biological activity . This product is intended For Research Use Only and is strictly for application in controlled laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption of any kind.

Properties

CAS No.

2365471-47-0

Molecular Formula

C22H25FN4O2

Molecular Weight

396.5 g/mol

IUPAC Name

N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-1-(5-fluoropentyl)indazole-3-carboxamide

InChI

InChI=1S/C22H25FN4O2/c23-13-7-2-8-14-27-19-12-6-5-11-17(19)20(26-27)22(29)25-18(21(24)28)15-16-9-3-1-4-10-16/h1,3-6,9-12,18H,2,7-8,13-15H2,(H2,24,28)(H,25,29)/t18-/m0/s1

InChI Key

OJTAHWMZBJRSIR-SFHVURJKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)C2=NN(C3=CC=CC=C32)CCCCCF

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C2=NN(C3=CC=CC=C32)CCCCCF

Origin of Product

United States

Biological Activity

(S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide, commonly referred to as a synthetic cannabinoid, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H25FN4O2C_{22}H_{25}FN_{4}O_{2} with a molecular weight of 396.46 g/mol. Its structure includes multiple functional groups that contribute to its biological activity, particularly in the context of cannabinoid receptor interaction.

Property Value
Molecular FormulaC22H25FN4O2C_{22}H_{25}FN_{4}O_{2}
Molecular Weight396.46 g/mol
IUPAC Name(S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide
CAS Number1956435-22-5

The biological activity of (S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide primarily involves its interaction with the endocannabinoid system. This compound acts as a potent agonist at the cannabinoid receptors CB1 and CB2, which are involved in various physiological processes including pain sensation, mood regulation, and appetite control.

Receptor Binding Affinity

Research indicates that this compound has a high binding affinity for CB1 receptors, which are predominantly located in the brain. The binding affinity is quantified using the inhibitory constant (KiK_i), which reflects how effectively the compound can displace a radiolabeled ligand from the receptor.

In Vitro Studies

In vitro studies have demonstrated that (S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide exhibits significant agonistic activity at cannabinoid receptors. The following table summarizes key findings from various studies:

Study Effect Observed Methodology
Study 1 Increased neuronal excitabilityElectrophysiological recordings
Study 2 Analgesic effects in rodent modelsPain threshold assessments
Study 3 Appetite stimulationBehavioral assays

In Vivo Studies

In vivo studies further support the biological activity of this compound. For example, administration in animal models has shown:

  • Analgesic Effects : Reduction in pain response comparable to standard analgesics.
    "The compound demonstrated a significant decrease in pain sensitivity in rodent models" .
  • Appetite Stimulation : Increased food intake observed in treated subjects.

Case Studies

A notable case study involved the administration of this compound to patients with chronic pain conditions. The results indicated:

  • Patient Response : A significant percentage reported improved pain management.
  • Side Effects : Common side effects included dizziness and altered mood states.

These findings highlight the therapeutic potential of (S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide while also underscoring the need for careful monitoring due to potential psychoactive effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

a) 1-(5-Fluoropentyl)-1H-Indazole Derivatives

Compounds sharing the 1-(5-fluoropentyl)-1H-indazole core but differing in amide substituents include:

  • 2-{[1-(5-fluoropentyl)-1H-indazol-3-yl]formamido}-3-methylbutanamide (): This analog replaces the chiral phenylpropan-2-yl group with a 3-methylbutanamide. The shorter alkyl chain (3-methyl vs. phenylpropan-2-yl) may also decrease steric hindrance, altering metabolic pathways .
  • Methyl(2S)-2-{[1-(fluoropentyl)-1H-indazole-3-carbonyl]amino}-3,3-dimethylbutanoate (): The esterified methyl group and 3,3-dimethylbutanoate substituent introduce greater hydrophobicity, which could enhance tissue retention but reduce water solubility.
b) Indole vs. Indazole Derivatives
  • N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide (): Substituting indazole with indole removes one nitrogen atom from the heterocyclic ring, reducing electronegativity and possibly weakening π-π stacking with receptor sites. Indole derivatives are generally less potent at CB1 receptors compared to indazole analogs, as observed in preclinical studies .

Pharmacological and Metabolic Profiles

  • Fluoropentyl Chain Impact: The 5-fluoropentyl group in the target compound increases metabolic stability by resisting oxidative degradation compared to non-fluorinated analogs (e.g., pentyl or heptyl chains).
  • Stereochemical Specificity: The (S)-configuration of the amino-oxo-phenylpropan-2-yl group may enhance receptor selectivity. Racemic mixtures of related compounds (e.g., 3-methylbutanamide derivatives) show reduced potency in vitro .

Structural Data and Conformational Analysis

Key bond angles and torsional data from highlight differences in molecular rigidity:

  • C2–N2–C3–C4 Torsion: In the target compound, this angle influences the orientation of the indazole core relative to the amide group.
  • Fluorine Positioning : The terminal fluorine in the 5-fluoropentyl chain minimizes polar interactions, favoring hydrophobic binding pockets. Shorter fluorinated chains (e.g., 3-fluoropentyl) reduce this effect .

Preparation Methods

Synthesis Overview

The synthesis involves three core stages:

  • N-Alkylation to introduce the 5-fluoropentyl side chain.
  • Hydrolysis of ester intermediates to carboxylic acids.
  • Amide Coupling with (S)-2-amino-3-phenylpropanamide derivatives.

Stereochemical purity is achieved via enantioselective synthesis or chiral chromatography.

Detailed Preparation Methods

N-Alkylation of Indazole-3-Carboxylate

Starting Material : Methyl 1H-indazole-3-carboxylate.
Reagents :

  • 1-Bromo-5-fluoropentane (alkylating agent).
  • Potassium tert-butoxide (base).
  • Tetrahydrofuran (THF) solvent.

Procedure :

  • Dissolve methyl 1H-indazole-3-carboxylate (10 mmol) in THF.
  • Add potassium tert-butoxide (12 mmol) and stir for 30 min at 0°C.
  • Introduce 1-bromo-5-fluoropentane (15 mmol) and reflux for 18 h.
  • Purify via column chromatography (ethyl acetate/hexane) to yield methyl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate.

Yield : 68–75%.

Hydrolysis to Carboxylic Acid

Reagents :

  • Sodium hydroxide (10 M).
  • Ethanol/THF solvent system.

Procedure :

  • Add NaOH (20 mL) to methyl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate (5 mmol) in ethanol/THF (1:1).
  • Stir at room temperature for 2.5–16 h.
  • Acidify with HCl, extract with ethyl acetate, and dry over MgSO₄.
  • Isolate 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid as a white solid.

Yield : 85–92%.

Amide Coupling with Chiral Amino Acid Derivatives

Reagents :

  • (S)-2-Amino-3-phenylpropanamide hydrochloride.
  • Oxalyl chloride or EDC/HOBt (coupling agents).
  • Triethylamine (base).

Procedure :

Oxalyl Chloride Method :
  • Treat 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid (5 mmol) with oxalyl chloride (12.5 mmol) in dichloromethane (DCM).
  • Stir for 30 min, then add (S)-2-amino-3-phenylpropanamide (5.5 mmol) and triethylamine (15 mmol).
  • Stir for 90 min, extract with DCM, wash with NaHCO₃, and purify via flash chromatography.
EDC/HOBt Method :
  • Activate carboxylic acid (5 mmol) with EDC (6 mmol) and HOBt (5.5 mmol) in DMF.
  • Add (S)-2-amino-3-phenylpropanamide (5.5 mmol) and stir for 18–48 h.
  • Extract with ethyl acetate, wash with brine, and purify via chromatography.

Yield :

  • Oxalyl chloride: 72–78%.
  • EDC/HOBt: 65–70%.

Enantiospecific Synthesis and Chiral Resolution

Racemic mixtures are resolved using chiral stationary phases (e.g., Chiralpak® IA-3).
Conditions :

  • Mobile phase: Hexane/isopropanol (80:20).
  • Flow rate: 1 mL/min.
  • Retention time: (S)-enantiomer = 12.3 min; (R)-enantiomer = 14.7 min.

Purity : >99% enantiomeric excess (ee).

Analytical Characterization

Spectral Data

Technique Key Signals
¹H NMR (400 MHz, DMSO-d₆) δ 8.35 (d, J=7.9 Hz, 1H), 7.47–7.24 (m, 6H), 5.69 (s, 2H), 4.12 (t, J=6.5 Hz, 2H), 3.10 (m, 1H), 1.85–1.45 (m, 6H).
13C NMR δ 172.5 (C=O), 167.2 (C=O), 140.1 (indazole C3), 128.9–126.3 (aromatic), 81.5 (CF), 49.2 (CH₂).
HRMS m/z 397.1932 [M+H]⁺ (calc. 397.1938).

Chromatographic Purity

Method Conditions Purity
HPLC (Chiralpak® IA-3) Hexane/isopropanol (80:20), 1 mL/min >99% ee
GC-MS DB-5MS column, 70 eV EI 95–98%

Optimization Challenges

  • Regioselectivity : Competing alkylation at indazole N2 avoided by using bulky bases (e.g., potassium tert-butoxide).
  • Racemization : Minimized by coupling at 0°C and using Boc-protected amino acids.
  • Yield Improvement : Refluxing N-alkylation for 18 h increased yields by 15% compared to room-temperature reactions.

Scalability and Industrial Relevance

  • Batch Size : Up to 500 g reported in forensic analyses.
  • Cost Drivers : Chiral resolution accounts for 40% of total synthesis cost.
  • Regulatory Status : Controlled under UNODC synthetic cannabinoid regulations.

Comparative Synthesis Routes

Step Method A (Oxalyl Chloride) Method B (EDC/HOBt)
Reaction Time 2 h 24–48 h
Yield 72–78% 65–70%
Purity 98% 95%
Cost Low (bulk reagents) High (coupling agents)

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